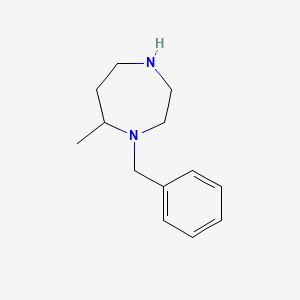

1-Benzyl-7-methyl-1,4-diazepane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-7-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKDAJPPEVSFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Benzyl 7 Methyl 1,4 Diazepane Systems

Functionalization at Nitrogen Centers

The nitrogen atoms within the 1,4-diazepane ring are primary sites for chemical modification, enabling the introduction of a wide range of substituents that can modulate the molecule's activity and properties.

Acylation Reactions with Aroyl Chlorides

Acylation of the nitrogen atoms in diazepane systems is a key method for derivatization. While direct acylation studies on 1-benzyl-7-methyl-1,4-diazepane are not extensively documented, related structures show that the reaction of N-indolyl phenylacrylamides with various aroyl chlorides can proceed, often catalyzed by photoredox methods. This reaction leads to the formation of indole-fused 1,4-diazepinones.

The reaction's scope with different aroyl chlorides has been explored, demonstrating that various substituents on the aromatic ring are well-tolerated. For instance, benzoyl chloride and its 4-methoxy and 4-fluoro derivatives have been used successfully. mdpi.com However, some aroyl chlorides, such as those with 4-nitro or 4-cyano substituents, may not be reactive under the same conditions. mdpi.com

Table 1: Examples of Acylation Reactions with Aroyl Chlorides on Related Systems

| Aroyl Chloride | Product | Yield (%) |

| 4-Methylbenzoyl chloride | 3aa/aa' | 99 |

| Benzoyl chloride | 3ab/ab' | quant. |

| 4-Methoxybenzoyl chloride | 3ac/ac' | 90 |

| 4-Fluorobenzoyl chloride | 3ad/ad' | 99 |

| 4-Bromobenzoyl chloride | 3ae/ae' | 63 |

| 3-Methylbenzoyl chloride | 3af/af' | 99 |

| 3-Chlorobenzoyl chloride | 3ag/ag' | 95 |

| 2-Methylbenzoyl chloride | 3ah/ah' | 51 |

Data sourced from studies on N-indolyl phenylacrylamides.

N-Alkylation and N-Methylation Strategies

N-alkylation and N-methylation are fundamental strategies for modifying the 1,4-diazepane core. These reactions can introduce various alkyl groups, influencing the compound's steric and electronic properties.

In a related system, the N-methylation of azetidine-fused 1,4-benzodiazepine (B1214927) compounds has been achieved using methyl triflate. mdpi.comnih.gov This reagent proved to be highly reactive for selective methylation. mdpi.com Following methylation, the resulting quaternary ammonium (B1175870) salts exhibit enhanced reactivity, facilitating further transformations. mdpi.com Other research has demonstrated the N-alkylation of N-alkyl-4-piperidones as a preliminary step to Schmidt ring expansion, yielding N1-alkyl-1,4-diazepin-5-ones. researchgate.net

Ring Transformations and Scaffolding Modifications

Beyond simple functionalization, the 1,4-diazepane skeleton can undergo more complex transformations, leading to novel heterocyclic systems.

Ring Opening Reactions of Fused Heterocycles (e.g., Azetidine (B1206935) Ring Opening)

A notable transformation is the ring-opening of fused heterocyclic systems. For example, azetidine-fused 1,4-diazepine derivatives have been synthesized and subsequently subjected to ring-opening reactions. mdpi.comnih.gov These fused-ring precursors are often resistant to direct ring-opening by nucleophiles. mdpi.com However, activation through N-methylation to form a quaternary ammonium salt facilitates the opening of the strained four-membered azetidine ring. mdpi.com

This strategy allows for the introduction of various functionalities. The activated azetidinium ring can be opened by nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa), leading to diverse 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.comnih.gov

Table 2: Ring Opening of an Azetidinium-Fused Diazepinone with Various Nucleophiles

| Entry | Nucleophile (Nu) | Product | Yield (%) |

| 1 | NaN₃ | 9da | 91 |

| 2 | KCN | 9db | 75 |

| 3 | PhSNa | 9dc | 95 |

Data derived from the reaction on 4,8-dimethyl-10-oxo-2,3,4,9,10,10a-hexahydro-1H-azeto[1,2-a]benzo[e] mdpi.comdiazepin-3-ium triflate. mdpi.com

Another approach involves the reaction with acyl chlorides, such as methyl chloroformate, which can also promote ring opening to yield 2-chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one products. mdpi.com

Interconversion of Diazepinones to Thiones and Amidines

The carbonyl group of a diazepinone can be converted into a thione, which can then serve as a precursor for amidines. This two-step process expands the chemical diversity accessible from the diazepinone scaffold. The conversion of diazepinones to the corresponding thiones is a known transformation. scispace.com

These thiones can then react with an appropriate amine to yield the desired amidine. scispace.com An alternative, more direct route to amidines involves the reaction of diazepinone derivatives with an amine in the presence of a Lewis acid like titanium(IV) tetrachloride (TiCl₄). scispace.comthieme-connect.de This method, a modification of the Fryer's method, is widely used for preparing various N-substituted 1,4-diazepinamines. scispace.comthieme-connect.de

Directed Chemical Conversions and Derivatization

The 1,4-diazepane scaffold is amenable to a variety of directed chemical conversions, allowing for the synthesis of a broad range of derivatives. nih.gov These derivatizations are crucial for developing compounds with specific biological activities.

Strategies for derivatization include palladium-catalyzed cross-coupling reactions of corresponding imidoyl chlorides with organoboronic acids, which allows for the introduction of various substituents at different positions of the 1,4-benzodiazepine core. acs.org Furthermore, the functional groups on the 1,4-diazepane ring can be manipulated to create libraries of compounds for screening purposes. For instance, a carboxylic acid group can be substituted, followed by substitution at a free alcohol, to generate a wide chemical diversity around the diazepane scaffold. nih.gov

The development of one-pot multicomponent reactions has also been a valuable strategy for synthesizing N-heterocycles containing the 1,4-diazepane moiety. researchgate.net These methods allow for the rapid assembly of complex molecules from simple starting materials.

Preparation of Complex Organic Building Blocks

The strategic importance of this compound is highlighted by its role as a key intermediate in the synthesis of complex pharmaceutical agents. A notable example is its use in the preparation of Suvorexant, a dual orexin (B13118510) receptor antagonist. In a pivotal step of the synthesis, the chiral (R)-1-benzyl-7-methyl-1,4-diazepane is condensed with 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid to form the final drug substance.

Another significant application involves its reaction with substituted benzoxazoles. For instance, (R)-1-benzyl-7-methyl-1,4-diazepane can be reacted with 2,5-dichlorobenzoxazole to produce 5-chloro-2-[(5R)-4-benzyl-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole, another crucial intermediate. google.comgoogleapis.com This condensation reaction showcases the nucleophilicity of the N4 amine of the diazepane ring. The reaction is typically carried out in an aprotic solvent, such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile, in the presence of a base to neutralize the hydrogen chloride formed during the reaction. google.comgoogleapis.com

The choice of base and solvent can influence the reaction yield significantly. Common bases used include organic amines like triethylamine (B128534) and N-methylmorpholine, or inorganic bases such as potassium carbonate and sodium bicarbonate. google.comgoogleapis.com

Table 1: Reaction Conditions for the Synthesis of 5-chloro-2-[(5R)-4-benzyl-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole google.comgoogleapis.com

| Solvent | Base | Temperature (°C) | Yield (%) |

| DMF | Triethylamine | 75 | 95 |

| THF | N-methylmorpholine | 75 | 85 |

| DMF | Potassium Carbonate | 75 | 89 |

| Acetonitrile | Sodium Bicarbonate | 75 | 75 |

The benzyl (B1604629) group at the 1-position often serves as a protecting group that can be removed in later synthetic steps, allowing for further functionalization at this position. This strategic protection and deprotection sequence enhances the versatility of this compound as a multifaceted building block.

Synthesis of Substituted Derivatives for Specific Chemical Probes

The inherent reactivity of the 1,4-diazepane core makes this compound an excellent starting point for the synthesis of targeted chemical probes. These probes are instrumental in studying biological systems and identifying new therapeutic targets. A prominent area of investigation is the development of sigma receptor ligands, which are valuable tools for neuroscience research and have potential applications in treating various central nervous system disorders. nih.gov

Starting with 1-benzyl-1,4-diazepane (B1296151), a close analog, a series of derivatives can be synthesized by reacting it with a variety of aroyl chlorides. nih.gov This acylation reaction, targeting the secondary amine, introduces a range of aromatic and heterocyclic moieties, thereby modulating the pharmacological profile of the resulting compounds. This approach allows for a systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for sigma receptor subtypes (σ1 and σ2). nih.gov

For example, the reaction of 1-benzyl-1,4-diazepane with benzofuran (B130515) or quinoline-based aroyl chlorides has yielded derivatives with high affinity for sigma receptors. nih.gov The general synthetic scheme involves the straightforward amide bond formation between the diazepane and the corresponding acid chloride.

Table 2: Examples of Substituted 1-Benzyl-1,4-diazepane Derivatives as Sigma Receptor Ligands nih.gov

| Aroyl Chloride | Resulting Derivative | Target |

| Benzofuran-2-carbonyl chloride | 1-(Benzofuran-2-carbonyl)-4-benzyl-1,4-diazepane | σ1 Receptor |

| Quinoline-4-carbonyl chloride | 1-Benzyl-4-(quinoline-4-carbonyl)-1,4-diazepane | σ1/σ2 Receptors |

| 2,4-Dimethylbenzoyl chloride | 1-Benzyl-4-(2,4-dimethylbenzoyl)-1,4-diazepane | σ2 Receptor |

The data indicates that the nature of the aromatic fragment attached to the diazepane core plays a crucial role in determining the affinity and selectivity towards sigma receptor subtypes. The 2,4-dimethyl substitution on the benzyl moiety, for instance, tends to improve the σ2 over σ1 affinity. nih.gov This ability to fine-tune the pharmacological properties through derivatization underscores the importance of the this compound scaffold in the generation of specific chemical probes.

Spectroscopic Characterization of 1 Benzyl 7 Methyl 1,4 Diazepane and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. For derivatives of 1,4-diazepane, NMR is crucial not only for confirming the core structure but also for elucidating the conformation of the flexible seven-membered ring.

The ¹H NMR spectrum of 1-Benzyl-7-methyl-1,4-diazepane provides distinct signals corresponding to the protons of the benzyl (B1604629) group, the methyl group, and the diazepane ring.

Benzyl Group: The five aromatic protons of the phenyl ring typically appear as a complex multiplet in the region of δ 7.20-7.40 ppm. The two benzylic protons (N-CH₂-Ph) are chemically equivalent and resonate as a singlet, usually observed around δ 3.50-3.70 ppm.

Methyl Group: The protons of the methyl group attached to C7 are expected to resonate as a doublet at approximately δ 1.00-1.20 ppm, with the splitting caused by coupling to the adjacent methine proton at C7.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Aromatic-H (5H) | 7.20 - 7.40 | m |

| Benzyl-CH₂ (2H) | 3.60 | s |

| Diazepane Ring-H (9H) | 2.50 - 3.80 | m |

| Methyl-CH₃ (3H) | 1.10 | d |

d = doublet, m = multiplet, s = singlet. Data are representative and based on analysis of similar structures.

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, thirteen unique carbon signals are expected.

Benzyl Group: The aromatic ring will show signals for one quaternary carbon (ipso-carbon) around δ 138-140 ppm and three signals for the protonated aromatic carbons between δ 127-130 ppm. The benzylic carbon (N-CH₂-Ph) typically appears in the range of δ 55-65 ppm.

Diazepane Ring: The five carbons of the diazepane ring (four methylene (B1212753) and one methine) are expected to resonate in the δ 45-60 ppm region. The specific chemical shifts are influenced by their position relative to the nitrogen atoms and the substituents.

Methyl Group: The methyl carbon signal is found in the upfield region of the spectrum, typically around δ 15-20 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Aromatic C (Quaternary) | 139.0 |

| Aromatic CH (ortho, meta, para) | 127.0 - 129.5 |

| Benzyl CH₂ | 60.0 |

| Diazepane Ring C | 45.0 - 60.0 |

| Methyl CH₃ | 18.0 |

Data are representative and based on analysis of similar structures such as those found in studies of functionalized 1,4-benzodiazepines. mdpi.comnih.gov

Due to the complexity of the proton signals from the diazepane ring and its conformational flexibility, one-dimensional NMR spectra are often insufficient for complete structural assignment. Advanced two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. It is particularly useful for tracing the connectivity of the protons around the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon resonances based on the previously assigned proton spectrum.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and preferred conformation of the flexible diazepane ring, which can exist in various forms such as chair and twist-boat conformations. Studies on N,N-disubstituted-1,4-diazepane analogs have shown that they can adopt unexpected low-energy twist-boat conformations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Soft ionization techniques are typically employed for molecules like this compound to prevent fragmentation and observe the molecular ion.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, serving as definitive proof of its chemical identity. For this compound (C₁₃H₂₀N₂), HRMS would be used to confirm this specific combination of atoms. The calculated monoisotopic mass is a key value sought in this analysis.

ESI is a soft ionization technique that is well-suited for nitrogen-containing compounds like 1,4-diazepane derivatives, which are easily protonated. mdpi.comnih.gov In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The mass spectrometer then measures the m/z of this ion. For this compound, the expected base peak in the ESI-MS spectrum would correspond to the [M+H]⁺ ion.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Formula | Species | Calculated m/z |

| C₁₃H₂₀N₂ | [M] | 204.1626 |

| C₁₃H₂₁N₂ | [M+H]⁺ | 205.1705 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of this compound, GC facilitates the separation of the compound from any impurities or byproducts from the synthesis, with the retention time serving as a preliminary identifier. Following separation, the compound is introduced into the mass spectrometer and ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. The fragmentation pattern is a unique fingerprint that provides definitive structural confirmation. For this compound, the molecular ion peak [M]+ would be expected at m/z 204, corresponding to its molecular weight.

Key fragmentation pathways for this compound involve the cleavage of the benzyl group and fragmentation of the diazepane ring. A prominent peak is consistently observed at m/z 91, which corresponds to the stable tropylium (B1234903) cation ([C7H7]+), formed by the loss of the diazepane moiety from the parent molecule. This is a characteristic fragmentation for N-benzyl compounds. Further fragmentation of the diazepane ring would produce a series of smaller ions that help to piece together the complete structure. The purity of the compound can be assessed by the relative area of its peak in the gas chromatogram compared to any other detected components.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 204 | [M]+ (Molecular Ion) | [C13H20N2]+ |

| 113 | [M - C7H7]+ | Loss of benzyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides valuable information about its molecular structure. Specific bonds within the molecule vibrate at characteristic frequencies, and when exposed to IR radiation, they absorb energy at these frequencies.

The spectrum of this compound would exhibit several key absorption bands. The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the methyl group and the diazepane ring would show stretching vibrations in the 2950-2850 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines in the diazepane ring are expected to appear in the 1250-1020 cm⁻¹ region. The absence of a significant N-H stretching band around 3300 cm⁻¹ would confirm that both nitrogen atoms in the diazepane ring are tertiary.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzyl) |

| 2950-2850 | C-H Stretch | Aliphatic (Diazepane ring, Methyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Studies on analogous 1,4-diazepane rings have shown that the seven-membered ring is not planar and can adopt several conformations, most commonly chair and twist-boat forms. The specific conformation is heavily influenced by the nature and position of the substituents on the ring. In substituted 1,4-diazepanes, the ring often adopts a chair conformation to minimize steric strain, with bulky substituents preferentially occupying equatorial positions. nih.gov For this compound, the benzyl and methyl groups would influence the final, most stable conformation of the diazepane ring. The analysis of the crystal structure would reveal the exact puckering parameters of the ring and the spatial orientation of the benzyl and methyl substituents. nih.gov

Table 3: Crystallographic Data for a Representative Substituted 1,4-Diazepane Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Conformation | Chair |

Computational and Theoretical Studies on 1 Benzyl 7 Methyl 1,4 Diazepane Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental behavior of molecules at the electronic level. These calculations can predict molecular structures, reaction energies, and various spectroscopic properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It has proven to be a versatile tool for studying 1,4-diazepane derivatives, offering a balance between accuracy and computational cost. researchgate.netijasrm.com The B3LYP functional is a popular choice for these systems, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable predictions of molecular structure and reactivity. researchgate.netiucr.org

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy shapes. researchgate.net Theoretical calculations are essential for exploring this complex conformational landscape. Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For 1,4-diazepane derivatives, studies have shown that the seven-membered ring typically adopts non-planar conformations, with chair and boat forms being common. iucr.orgresearchgate.netnih.gov

In one study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations confirmed that the diazepane ring prefers a chair conformation. iucr.orgnih.gov The positions of substituents, such as whether they are in axial or equatorial orientations, are also determined through these optimization calculations. iucr.org This information is crucial as the specific conformation of a molecule often dictates its biological activity by influencing how it fits into a receptor's binding site.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comeurjchem.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. eurjchem.comscispace.com This analysis helps predict how derivatives of 1-benzyl-7-methyl-1,4-diazepane might interact with biological targets. For instance, a lower HOMO-LUMO gap in a drug candidate might suggest it is more likely to participate in charge-transfer interactions within a receptor site. mdpi.com

| Global Reactivity Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons. |

| Chemical Potential (μ) | -χ | "Escaping tendency" of electrons from a stable system. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons. |

Table based on concepts from multiple sources. mdpi.comeurjchem.comscispace.comupt.ro

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). eurjchem.comscispace.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to how a ligand binds to a protein. eurjchem.com

DFT calculations can be used to map out the energy profiles of chemical reactions, helping to elucidate reaction mechanisms and predict selectivity. By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility of a synthetic pathway. For example, computational methods can be used to predict reaction pathways and transition states in the synthesis of 1,4-diazepane derivatives, potentially reducing the need for extensive trial-and-error experimentation.

In the context of drug design, these methods can predict the binding affinity and selectivity of a ligand for its target. For instance, computational studies on 1,4-diazepane-based compounds designed as sigma (σ) receptor ligands have been used to understand how different substituents on the diazepane scaffold influence binding affinity and selectivity for σ1 versus σ2 receptor subtypes. nih.gov

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While DFT is itself a type of ab initio method, the term is also often used to refer to other, more computationally intensive wavefunction-based methods like Hartree-Fock (HF).

Systematic ab initio calculations have been performed to investigate the ring inversion process of various 1,4-diazepines. nih.gov These studies can calculate the energy barriers for the interconversion between different conformations, such as the two mirror-image boat forms possible in asymmetrically substituted diazepanes. nih.gov For diazepam, a related benzodiazepine (B76468), the calculated ring inversion barrier was found to be in good agreement with experimental data. nih.gov The "replica path method," an ab initio technique, has been successfully used to identify transition state geometries for the ring inversion of 1,4-benzodiazepines. acs.org Such methods, while computationally demanding, provide a high level of theoretical accuracy for understanding molecular dynamics and reactivity. acs.orgsmolecule.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic details of a molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules and their interactions over time. These techniques are particularly useful for investigating how a flexible molecule like a 1,4-diazepane derivative interacts with a large biological macromolecule, such as a protein receptor.

Molecular dynamics (MD) simulations have been instrumental in providing insights into the binding of 1,4-diazepane derivatives to their biological targets. researchgate.net For example, in a study of novel 1,4-diazepane-based sigma receptor ligands, MD simulations confirmed that a specific benzofurane derivative formed a strong and stable interaction with the active site of the σ1 receptor. nih.govnih.govacs.org These simulations can model conformational changes in both the ligand and the protein upon binding, which is critical for accurately predicting binding affinity. researchgate.net

In another study, MD simulations of diazepam derivatives with the GABA-A receptor were performed to understand their binding mechanisms and stability. mdpi.com The simulations can track key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein over time, with stable RMSD values indicating that the complex has reached a stable equilibrium.

| Study Subject | Simulation Goal | Key Findings |

| Benzofurane-diazepane derivative | Investigate interaction with σ1 receptor | Confirmed strong, stable interaction with the active site; identified key hydrophobic interactions and hydrogen bonds. nih.gov |

| Diazepam derivatives | Investigate stability at GABA-A receptor sites | Confirmed the stability of selected ligand-protein complexes and the ability of the modulators to affect the chloride channel. |

| Ifenprodil analogues with diazepane moiety | Predict binding affinity to S1R protein | Predicted binding affinities were compatible with experimental results; identified the optimal compound and simulated its interaction over 20 ns. mdpi.com |

Conformational Analysis of the Seven-Membered Ring System

The seven-membered 1,4-diazepane ring is a flexible system capable of adopting several low-energy conformations. Computational studies, including NMR spectroscopy, X-ray crystallography, and molecular modeling, have been instrumental in elucidating the preferred conformational states of 1,4-diazepane derivatives.

The most prevalent conformations for the 1,4-diazepane ring are chair-like, boat-like, and twist-boat or twist-chair forms. nih.govrsc.org For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed an unexpected low-energy conformation characterized by a twist-boat ring structure. nih.gov This particular conformation is stabilized by an intramolecular π-stacking interaction. nih.gov

In other derivatives, such as those of 6-phenyl-6-amino-perhydro-1,4-diazepine, the seven-membered ring has been shown to adopt a preferred twist-chair conformer in the solid state. rsc.orgrsc.org Solution-state NMR experiments on these compounds indicated a conformational preference for bulky aryl groups to occupy an equatorial position. rsc.orgrsc.org This equatorial positioning predisposes the ligand for metal binding by creating a facial array of the ligand's nitrogen atoms. rsc.orgrsc.org Unfavorable eclipsing interactions in the NCH2CH2N moiety tend to disfavor the population of alternative chair and boat conformers. rsc.org For 6-substituted derivatives, seven low-energy twist-chair conformations have been identified, with the exocyclic N-substituent being in an isoclinal, axial, or equatorial position. rsc.org

| Conformation | Key Characteristics | Example Derivatives | References |

|---|---|---|---|

| Twist-Boat | Low-energy state, often stabilized by intramolecular interactions like π-stacking. | N,N-disubstituted-1,4-diazepane orexin receptor antagonists | nih.gov |

| Twist-Chair | Preferred conformer in the solid state for certain derivatives. Bulky substituents often adopt an equatorial position. | 6-phenyl-6-amino-perhydro-1,4-diazepine | rsc.orgrsc.org |

| Boat | The diazepine (B8756704) ring adopts this shape, and due to asymmetric substitution, two mirror-image boat forms are possible. | Diazepam and its derivatives | nih.gov |

Molecular Docking Studies (focused on chemical interactions and binding orientations)

Molecular docking simulations are a important tool for predicting the binding orientation of small molecules, such as 1,4-diazepane derivatives, to a protein target. These studies provide insights into the specific chemical interactions that stabilize the ligand-receptor complex.

For example, docking studies of 1,4-benzodiazepine (B1214927) derivatives with the GABAa receptor have shown that the 1,4-benzodiazepine ring and the crucial C5-phenyl group likely orient themselves parallel to the plasma membrane and perpendicular to the Cl- channel within the binding pocket. nih.gov The CDOCKER algorithm, which utilizes the CHARMm force field, has been employed for such automated ligand docking, where the receptor is held rigid while the ligand remains flexible. nih.gov

In the context of developing new therapeutic agents, molecular docking has been used to screen and identify novel inhibitors. Pyrrolo[3,2-e] rsc.orgnih.govdiazepine derivatives have been designed and docked into the active sites of EGFR and CDK2, revealing their potential as anticancer agents. tandfonline.comnih.gov Similarly, 3H-benzo[b] rsc.orgnih.govdiazepine derivatives were identified as potential PPARα agonists through pharmacophore modeling and molecular docking. scilit.comnih.govtandfonline.com In another study, quinoline-based compounds were screened against the Human kallikrein 7 receptor complexed with a 1,4-diazepan-7-one derivative to identify potential antibacterials. thesciencein.org These studies highlight the importance of specific interactions, such as hydrogen bonds and π-π stacking, in determining the binding affinity and selectivity of these compounds. nih.govtandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of 1,4-diazepane derivatives and the stability of their complexes with biological targets. These simulations can reveal the conformational changes and key interactions that occur over time.

MD simulations have been used to investigate the binding of benzodiazepine derivatives to receptors. For instance, simulations of a 3H-benzo[b] rsc.orgnih.govdiazepine derivative (LY-2) complexed with PPARα protein showed that π-π stacking and hydrogen bonding interactions were crucial for binding. nih.govtandfonline.com The complex maintained a stable structure throughout the simulation, supporting the compound's potential as a potent PPARα agonist. nih.govtandfonline.com

In another study, MD simulations provided insights into the molecular basis for the improved activity of a mutant imine reductase used for the synthesis of chiral 1,4-diazepanes. researchgate.net Furthermore, MD simulations of a benzofurane derivative with the σ1 receptor confirmed a strong interaction with the active site, correlating with its high affinity and low cytotoxicity. acs.org These examples demonstrate the power of MD simulations in elucidating the dynamic aspects of molecular recognition and guiding the design of new derivatives with enhanced properties.

Stereochemical Investigations

Studies on Ring Inversion Barriers and Dynamics

The seven-membered diazepine ring is not planar and can undergo a ring inversion process, which involves the interconversion between two enantiomeric conformers. researchgate.net The energy barrier to this inversion is a critical parameter that determines the stereodynamic properties of these molecules.

Systematic ab initio calculations have been performed to investigate the ring inversion process of various 1,4-diazepines, including diazepam and its derivatives. nih.gov For diazepam, the calculated ring inversion barrier is approximately 17.6 kcal/mol, which is in good agreement with experimental data. nih.gov This relatively high barrier is a result of the steric and electronic repulsions that occur during the inversion process. The diazepine ring in these compounds typically adopts a boat-like shape, and due to asymmetric substitution, two such boat conformations can exist as mirror images of each other. nih.gov

The rate of interconversion is influenced by factors such as the size of the ring and the presence of substituents. scribd.com Generally, the barrier to ring inversion decreases as the size of the heterocyclic ring increases. scribd.com The study of these inversion barriers is crucial as the different conformers can exhibit distinct biological activities.

| Compound | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Diazepam | 17.6 | nih.gov |

| N(1)-desmethyldiazepam | 10.9 | nih.gov |

Atropisomerism in Related Diazepine Scaffolds

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. rsc.orgscirp.org This phenomenon is not limited to biaryl systems and has been observed in molecules with flexible, medium-sized rings like diazepines. rsc.orgjst.go.jp In these cases, the atropisomerism results from the conformational inversion of the non-planar ring. rsc.org

The benzodiazepine family of compounds is well-known to exhibit atropisomerism, although the interconversion of the enantiomeric conformers is often rapid at room temperature. researchgate.netacs.org However, by introducing bulky substituents or by other structural modifications, the energy barrier for ring inversion can be increased, leading to stable atropisomers that can be resolved. scirp.orgjst.go.jp

Compounds with a flexible seven-membered ring, like thienotriazolodiazepines (TTDZ), are considered to have the potential for atropisomerism due to the ring inversion. jst.go.jp The evaluation of atropisomerism is critical in drug discovery, as different atropisomers can have distinct pharmacological and toxicological profiles. jst.go.jp

Spectroscopic Data Prediction and Validation through Computational Methods

Computational methods, particularly density functional theory (DFT), have become invaluable for predicting and validating the spectroscopic data of molecules, including 1,4-diazepane derivatives. These methods can accurately calculate NMR chemical shifts, which are essential for structure elucidation.

The process of predicting NMR spectra often involves several steps. First, a conformational search is performed to identify the low-energy conformers of the molecule. faccts.de Then, the geometry of each conformer is optimized, typically using a DFT method like B3LYP. github.io Finally, the NMR shielding tensors are calculated for each conformer, often using the gauge-invariant atomic orbital (GIAO) method. faccts.denih.gov The final predicted spectrum can be an average of the spectra of the individual conformers, weighted by their Boltzmann populations. faccts.de

The accuracy of these predictions has significantly improved, with machine learning algorithms now being used to enhance the speed and reliability of computational NMR predictions. frontiersin.org For instance, graph neural networks (GNNs) have been trained on large datasets of DFT-calculated or experimental NMR data to predict chemical shifts with high accuracy and at a fraction of the computational cost of traditional DFT calculations. frontiersin.org These computational tools are not only crucial for confirming the structures of newly synthesized compounds but also for distinguishing between different isomers and conformers. github.ionih.gov

Coordination Chemistry and Catalytic Applications of 1,4 Diazepane Ligands Broader Context

1,4-Diazepanes as Ligands in Metal Complexescore.ac.uknih.govscience.gov

The 1,4-diazepane framework is a foundational component in the design of multidentate ligands for complexing metal ions. science.gov The inherent flexibility of the seven-membered ring, combined with the ability to introduce various functional groups on the nitrogen atoms, allows for the creation of ligands with specific steric and electronic properties. science.govosti.gov

The synthesis of N-chelating 1,4-diazepane ligands often begins with the base 1,4-diazepane structure, which can be functionalized at its nitrogen atoms. osti.govrsc.org A common synthetic strategy involves the reaction of 1,4-diazepane with appropriate alkylating or arylating agents to introduce desired pendant arms. rsc.org For instance, ligands can be prepared by reacting 1,4-diazepane with compounds like 2-(chloromethyl)pyridine (B1213738) hydrochloride. rsc.org This modular approach allows for the incorporation of additional donor atoms, such as those in pyridyl, imidazolyl, or quinolyl groups, leading to tetradentate or even higher-denticity ligands. rsc.orgrsc.org

Another synthetic route involves the condensation of diamines with suitable dicarbonyl compounds or their equivalents, followed by reduction. The synthesis of 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane, for example, is achieved through the reaction of 6-amino-1,4,6-trimethyl-1,4-diazepane with 1,4-dibromobutane. core.ac.ukacs.org The specific synthesis of (R)-1-benzyl-7-methyl-1,4-diazepane has been achieved through the reduction of (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione with a reducing agent like lithium aluminum hydride. google.comgoogleapis.com

The design of these ligands is often guided by the desired application. For example, the introduction of bulky substituents can create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions. nih.gov The electronic properties of the pendant groups can also modulate the Lewis acidity of the complexed metal ion. nih.gov

Table 1: Examples of Synthesized N-Chelating 1,4-Diazepane Ligands

| Ligand Name | Abbreviation | Donor Atoms |

|---|---|---|

| N,N'-bis(2-pyridylmethyl)-1,4-diazepane | L1 | N,N,N,N |

| N-(6-methylpyrid-2-ylmethyl)-N'-(pyrid-2-ylmethyl)-1,4-diazepane | L2 | N,N,N,N |

| N-(1-methyl-1H-imidazol-2-ylmethyl)-N'-(pyrid-2-ylmethyl)-1,4-diazepane | L3 | N,N,N,N |

| N-(quinol-2-ylmethyl)-N'-(pyrid-2-ylmethyl)-1,4-diazepane | L4 | N,N,N,N |

This table is generated based on information from references rsc.orgrsc.org and core.ac.ukacs.org.

1,4-diazepane-based ligands can adopt various coordination modes depending on the nature of the ligand, the metal ion, and the reaction conditions. nih.gov The flexibility of the diazepane ring allows it to accommodate different coordination geometries, including octahedral, square pyramidal, and tetrahedral. rsc.orgnih.govwikipedia.orgbccampus.ca

X-ray crystallography is a crucial technique for the definitive structural characterization of these complexes. For instance, the crystal structure of a manganese(II) complex with an N,N'-bis(quinol-2-ylmethyl)-1,4-diazepane ligand reveals a distorted octahedral coordination geometry around the manganese center. rsc.org In some cases, the diazepane ligand can act as a tridentate ligand, coordinating to the metal in a facial (fac) manner. acs.orgresearchgate.net

Catalytic Activity of 1,4-Diazepane-Metal Complexesnih.gov

Metal complexes featuring 1,4-diazepane-based ligands have emerged as effective catalysts in a range of organic transformations. The tunable nature of these ligands allows for the optimization of catalytic activity and selectivity.

Hydroamination/Cyclization Reactionsnih.gov

Rare-earth metal complexes incorporating 1,4-diazepane ligands have shown significant promise in catalyzing hydroamination and cyclization reactions. core.ac.ukacs.org These reactions, which involve the addition of an N-H bond across a carbon-carbon double or triple bond, are atom-economical methods for synthesizing nitrogen-containing compounds. acs.orgacs.org

For example, neutral and cationic alkyl and benzyl (B1604629) complexes of scandium, yttrium, and lanthanum with the 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligand have been prepared and studied as catalysts for the hydroamination/cyclization of aminoalkenes. core.ac.ukacs.org The catalytic performance was found to be dependent on the metal ion and the nature of the substrate. core.ac.ukacs.org Cationic yttrium and lanthanum systems were identified as particularly effective catalysts in certain cases. acs.org The mechanism of these reactions is thought to involve the coordination of the aminoalkene to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond. acs.orgrsc.org

Table 2: Catalytic Activity of Rare-Earth Metal-Diazepane Complexes in Hydroamination/Cyclization

| Catalyst System | Substrate | Key Finding |

|---|---|---|

| Cationic L-yttrium complex | 2,2-diphenylpent-4-en-1-amine | Most effective catalyst in the series for this substrate. acs.org |

This table is based on findings from reference acs.org. "L" refers to the ligand 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane.

Other Organometallic Catalysis Involving Diazepane Ligandsnih.gov

Beyond hydroamination, metal complexes with 1,4-diazepane ligands have been investigated for other catalytic applications, notably in oxidation reactions. Manganese(III) complexes with bisphenolate ligands derived from 1,4-diazepane have been studied as catalysts for the epoxidation of olefins. nih.gov The electronic properties of the substituents on the phenolate (B1203915) rings were found to influence the Lewis acidity of the manganese(III) center, which in turn affected the catalytic activity and product selectivity. nih.gov

Furthermore, manganese(II) complexes with tetradentate 4N ligands incorporating a diazepane backbone have demonstrated catalytic activity in the epoxidation of olefins using hydrogen peroxide as the oxidant. rsc.orgrsc.org The reactivity of these complexes is influenced by the nucleophilicity of the peroxo intermediates formed during the catalytic cycle. rsc.org Rhodium complexes with certain diazepane-based ligands have also been shown to catalyze the hydroamination of dienes. google.com

Future Research Directions and Unexplored Avenues for 1 Benzyl 7 Methyl 1,4 Diazepane Research

Development of Novel and Highly Efficient Synthetic Routes for Specific Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and stereoselective synthetic routes to access specific enantiomers or diastereomers of 1-benzyl-7-methyl-1,4-diazepane and its derivatives is a critical area of ongoing research.

Future efforts are likely to focus on asymmetric synthesis methodologies. This includes the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of key bond-forming reactions. researchgate.net For instance, asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes. researchgate.net Further exploration of novel chiral catalysts, including those based on transition metals like rhodium and ruthenium, could lead to even more efficient and highly enantioselective syntheses. rhhz.netacs.org

Another promising approach is the application of enzymatic reactions. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes such as imine reductases (IREDs) has already shown potential for the asymmetric synthesis of chiral 1,4-diazepanes. researchgate.net Future research could focus on discovering and engineering new enzymes with enhanced activity and substrate scope for the synthesis of specific stereoisomers of this compound.

Exploration of Advanced Functionalization Strategies for Diverse Derivatives

To explore the full potential of the this compound scaffold, the development of advanced functionalization strategies is paramount. This will enable the creation of diverse libraries of derivatives with a wide range of physicochemical and biological properties.

Future research will likely involve the exploration of late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late stage in the synthetic sequence, providing rapid access to a variety of analogs. Techniques such as C-H activation, which allows for the direct functionalization of otherwise unreactive C-H bonds, could be particularly valuable.

Furthermore, the development of novel protecting group strategies will be essential for the selective modification of the diazepane ring. Orthogonal protecting groups, which can be removed under different conditions, allow for the stepwise functionalization of the two nitrogen atoms in the diazepane core, providing access to a wider range of derivatives. rhhz.net

The use of multicomponent reactions, which combine three or more starting materials in a single reaction to form a complex product, is another area with significant potential. researchgate.net These reactions offer a highly efficient way to generate structural diversity and could be applied to the synthesis of novel this compound derivatives.

Deeper Computational Insights into Reactivity, Conformation, and Chemical Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of this compound, deeper computational insights can provide a better understanding of its structure, reactivity, and interactions with biological targets.

Future computational studies could focus on:

Conformational Analysis: The seven-membered diazepane ring can adopt multiple conformations, such as chair and boat forms. nih.gov Computational methods can be used to predict the preferred conformations of this compound and its derivatives, which can influence their biological activity. nih.gov

Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to study the reactivity of the diazepane scaffold and to predict the regioselectivity and stereoselectivity of various chemical reactions. nih.gov This information can guide the design of new synthetic routes and functionalization strategies.

Molecular Docking and Dynamics: For derivatives with potential therapeutic applications, molecular docking and molecular dynamics (MD) simulations can be used to predict their binding modes and affinities to specific biological targets. nih.govnih.gov This can help in the rational design of more potent and selective ligands. For example, simulations can reveal key hydrogen bond interactions and hydrophobic contacts within a protein's active site. nih.gov

Expansion of Catalytic Applications with Designed this compound Ligands

The 1,4-diazepane framework can serve as a versatile ligand for various metal catalysts. By modifying the substituents on the nitrogen atoms and the diazepane ring, it is possible to tune the steric and electronic properties of the ligand and, consequently, the reactivity and selectivity of the corresponding metal complex.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral this compound-based ligands for asymmetric catalysis is a promising avenue. These ligands could be employed in a variety of enantioselective transformations, such as hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. core.ac.uk

CO2 Conversion: The design of diazepane-based ligands for the catalytic conversion of carbon dioxide into valuable chemicals is an area of growing interest. researchgate.net Nickel(II) complexes with diazepane-based ligands have already shown promise in this regard. researchgate.net

Polymerization Catalysis: Rare-earth metal complexes bearing diazepane-based ligands have been investigated as catalysts for olefin polymerization. core.ac.uk Further research could lead to the development of more active and selective catalysts for the synthesis of polymers with specific properties.

By systematically exploring these research avenues, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to new discoveries in synthetic chemistry, medicinal chemistry, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-7-methyl-1,4-diazepane, and what key intermediates should be prioritized?

- Methodology : A common approach involves alkylation of 1,4-diazepane precursors. For example, 1,3-dibromobutane can react with N,N'-dibenzylethylenediamine under basic conditions to form the diazepane backbone, followed by selective benzylation and methylation. Critical intermediates include N,N'-bis-protected diamines and halogenated alkanes. Solvent choice (e.g., DMF or acetonitrile) and temperature control (40–60°C) are crucial to minimize side reactions .

- Characterization : Post-synthesis, confirm purity via HPLC (>98%) and structural integrity via / NMR. Compare spectral data with reported derivatives (e.g., 1-Benzyl-1,4-diazepane in ).

Q. How can researchers verify the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. For example, reports a similar compound (1,4-ditosyl-1,4-diazepane) with a dihedral angle of 82.88° between aromatic rings, stabilized by intramolecular C–H⋯O interactions. If crystallization fails, use DFT calculations to model the lowest-energy conformation and validate with - NOESY NMR to detect spatial proximities .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store under inert gas (N/Ar) at –20°C in airtight containers. Avoid exposure to moisture, as diazepane derivatives are prone to hydrolysis. Monitor degradation via LC-MS; if impurities exceed 5%, repurify using silica gel chromatography (ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How does the substitution pattern (benzyl/methyl groups) influence the receptor-binding affinity of 1,4-diazepane derivatives?

- Methodology : Perform molecular docking studies using receptors like orexin or kinases (e.g., PKA, MLCK). shows that substituents on diazepanes affect Ki values (e.g., Ki = 32 μM for PKA inhibition). Compare binding poses of this compound with analogs (e.g., 1-naphthylsulfonyl derivatives) to identify steric/electronic contributions. Validate with in vitro assays (IC) using recombinant enzymes .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Methodology : Cross-validate assay conditions. For instance, Ca channel blocking ( ) may conflict with receptor antagonism () due to off-target effects. Use orthogonal assays:

- Calcium flux assays (FLIPR) for channel activity.

- Radioligand binding (e.g., -suvorexant displacement) for receptor affinity.

- Control for batch-to-batch variability by repeating synthesis and characterization .

Q. How can researchers optimize the synthetic yield of this compound while minimizing toxic byproducts?

- Methodology : Employ green chemistry principles:

- Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).

- Use catalytic methods (e.g., Pd/C for deprotection) to reduce waste.

- Monitor byproducts via GC-MS and optimize reaction time/temperature using DoE (Design of Experiments). highlights the use of 1,3-dibromobutane, which can generate hazardous intermediates; quench excess reagents with NaSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.